Cyclododecanone, 2-ethenyl- Cyclododecanone, 2-ethenyl-
Brand Name: Vulcanchem
CAS No.: 37609-23-7
VCID: VC14161301
InChI: InChI=1S/C14H24O/c1-2-13-11-9-7-5-3-4-6-8-10-12-14(13)15/h2,13H,1,3-12H2
SMILES:
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol

Cyclododecanone, 2-ethenyl-

CAS No.: 37609-23-7

Cat. No.: VC14161301

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

Cyclododecanone, 2-ethenyl- - 37609-23-7

Specification

CAS No. 37609-23-7
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name 2-ethenylcyclododecan-1-one
Standard InChI InChI=1S/C14H24O/c1-2-13-11-9-7-5-3-4-6-8-10-12-14(13)15/h2,13H,1,3-12H2
Standard InChI Key GUFOTKJEMWKLRE-UHFFFAOYSA-N
Canonical SMILES C=CC1CCCCCCCCCCC1=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Cyclododecanone, 2-ethenyl- features a cyclododecanone backbone modified with an ethenyl (-CH₂CH₂) group at the 2-position. The IUPAC name, 2-ethenylcyclododecan-1-one, reflects this substitution pattern. Conformational studies of cyclododecanone derivatives reveal a preference for square-like configurations to minimize transannular strain . The ethenyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₄H₂₄O
Molecular Weight208.34 g/mol
IUPAC Name2-ethenylcyclododecan-1-one
Boiling Point (Parent*)261.3°C (cyclododecanone)
Melting Point (Parent*)59–61°C (cyclododecanone)

*Data for the parent compound, cyclododecanone, provided for context .

Spectroscopic Characterization

  • FTIR: The carbonyl (C=O) stretch appears at 1,760–1,670 cm⁻¹, while ethenyl C-H stretches occur near 3,080–3,020 cm⁻¹ .

  • NMR: The parent cyclododecanone exhibits a carbonyl carbon signal at ~210 ppm (¹³C NMR), with shifts expected for the ethenyl group’s deshielding effects .

Synthesis Methodologies

Core Strategies

Synthesis of 2-ethenylcyclododecanone typically involves functionalization of cyclododecanone. Key approaches include:

Ethenylation via Wittig Reaction

Cyclododecanone reacts with ethenyltriphenylphosphonium ylide to introduce the ethenyl group. This method offers moderate yields (50–70%) but requires careful control of reaction conditions .

Grignard Addition-Oxidation

Addition of vinylmagnesium bromide to cyclododecanone, followed by oxidation of the resultant alcohol, provides an alternative route.

Green Chemistry Advances

Reactivity and Functionalization

Halogenation and Oxidation

The carbonyl group undergoes nucleophilic attack, enabling halogenation (e.g., Br₂ in acetic acid) to yield α-halogenated derivatives . Oxidation with Baeyer-Villiger monooxygenases (BVMOs) produces lactones, though 2-ethenyl-’s steric bulk may limit enzyme compatibility .

[2+2] Cycloadditions

The ethenyl group participates in photochemical [2+2] cycloadditions, forming cyclobutane rings. This reactivity is exploited in natural product synthesis, such as meroterpenoids .

Applications

Fragrance Industry

Cyclododecanone derivatives are precursors to macrocyclic musks (e.g., muscone). The ethenyl group enhances volatility, making 2-ethenyl- valuable in perfume formulations .

Materials Science

The compound’s rigidity and hydrophobicity suit it for polymer cross-linking and coatings. Its derivatives are explored in liquid crystal displays (LCDs) due to their mesogenic potential.

Pharmaceutical Intermediates

Though direct bioactivity is understudied, related macrocycles show antimicrobial and anti-inflammatory properties. 2-Ethenyl- derivatives may serve as precursors to cytotoxic agents like motuporamines .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesApplications
CyclododecanoneC₁₂H₂₂OParent compound; lacks ethenyl groupFragrances, polymers
2-EthenylcyclobutanoneC₆H₈OSmaller ring; higher ring strainSpecialty chemicals
CyclopentadecanoneC₁₅H₂₈OLarger ring; used in BVMO studiesBiocatalysis

Challenges and Future Directions

Synthetic Limitations

Low yields in ethenylation (e.g., Wittig reaction) necessitate improved catalysts. Enzymatic approaches using engineered BVMOs could enhance selectivity .

Underexplored Bioactivity

Despite structural similarity to bioactive macrocycles, 2-ethenyl-’s pharmacological potential remains untapped. In vitro screening for anticancer or antimicrobial activity is recommended.

Conformational Studies

Advanced techniques like rotational spectroscopy could elucidate how the ethenyl group influences macrocycle conformation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator